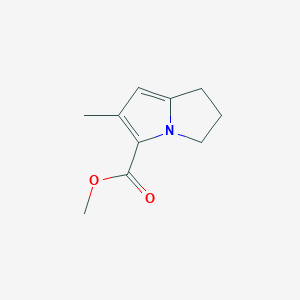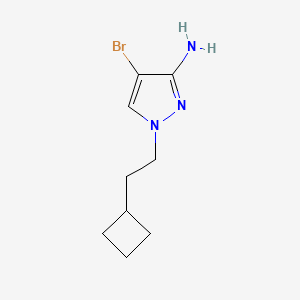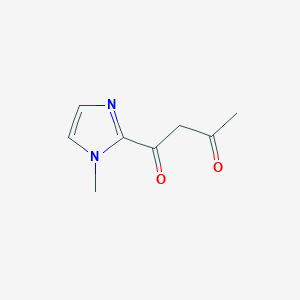
1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with butane-1,3-dione under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing reaction time and waste .
Chemical Reactions Analysis
1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(1-methyl-1H-imidazol-2-yl)butane-1,3-dione can be compared with other imidazole derivatives such as:
1-methylimidazole: A simpler imidazole derivative used in organic synthesis and as a catalyst.
2-methylimidazole: Known for its use in the production of pharmaceuticals and agrochemicals.
4-methylimidazole: Utilized in the synthesis of various industrial chemicals and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(1-methylimidazol-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)5-7(12)8-9-3-4-10(8)2/h3-4H,5H2,1-2H3 |
InChI Key |
MYMWLYRSIYJHSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


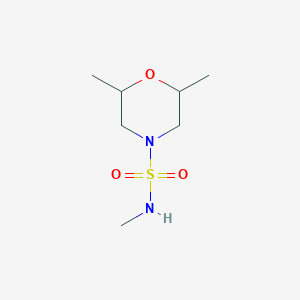
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15275957.png)
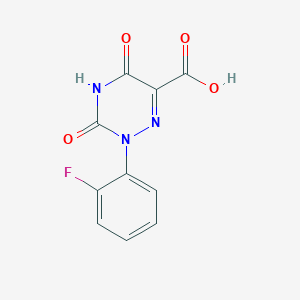
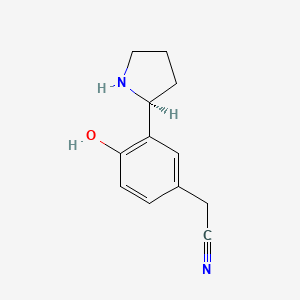
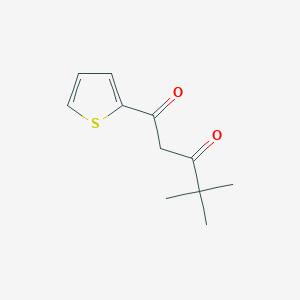
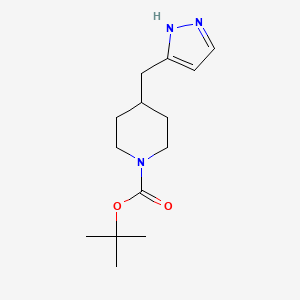
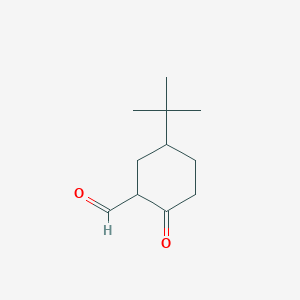
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
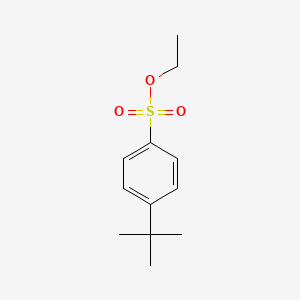
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
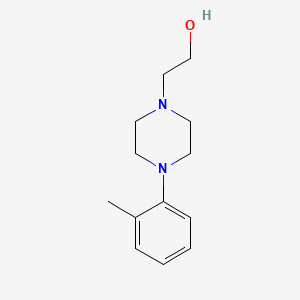
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
